molecular formula C21H26N2O4S B12134524 2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12134524
M. Wt: 402.5 g/mol
InChI Key: GEWHSJCFQHYEDE-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide class, characterized by a bicyclic thiophene core with carboxamide and substituted benzamido groups. The 4-ethoxybenzamido moiety at position 2 and the 2-methoxyethyl group on the carboxamide nitrogen define its structural uniqueness. Synthesis typically involves coupling 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with activated benzoyl chlorides, followed by purification via crystallization or chromatography . Its design likely targets improved solubility and bioavailability due to the ethoxy and methoxyethyl substituents, which are common pharmacophore modifiers.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-3-27-15-10-8-14(9-11-15)19(24)23-21-18(20(25)22-12-13-26-2)16-6-4-5-7-17(16)28-21/h8-11H,3-7,12-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

GEWHSJCFQHYEDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives, ethoxybenzamide, and methoxyethylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to specific biological outcomes. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2-(2,4-Dichlorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide ()

  • Structural Difference : Replaces the 4-ethoxy group with a 2,4-dichlorophenyl moiety.
  • No direct biological data are provided, but chlorine substituents are often linked to antimicrobial and anticancer activities in related compounds .

N-(3-Methylphenyl) and N-(4-Methylphenyl) Derivatives ()

  • Structural Difference : Methylphenyl groups replace the 2-methoxyethyl chain.
  • Biological Activity : Both derivatives exhibit antibacterial and antifungal properties. The m-toluidine derivative (I) shows intermolecular C–H⋯O hydrogen bonding, enhancing crystal packing stability, while the p-toluidine derivative (II) lacks significant intermolecular interactions, suggesting reduced bioavailability .

Azomethine Derivatives ()

  • Structural Difference : Schiff base (azomethine) linkage instead of benzamido groups.
  • Predicted Activity: Computational models (PASS Online) indicate pronounced anticancer and antimycobacterial activities, attributed to the imine group’s ability to chelate metal ions or disrupt enzyme active sites .

Physicochemical and Crystallographic Properties

2-[(4-Chlorophenyl)methyleneamino]-N-(X-methylphenyl) Derivatives ()

  • Crystallography : The 4-chlorophenyl group induces planar molecular conformations, stabilized by intramolecular N–H⋯N hydrogen bonds. This rigidity may limit metabolic degradation but reduce membrane permeability .

Antioxidant Activity in Acrylamido Derivatives ()

  • Functional Group Impact: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives exhibit antioxidant properties (Table 2, ). The electron-deficient acrylamido group likely scavenges free radicals, a feature absent in the target compound due to its ethoxybenzamido group .

Hydrogen Bonding and Molecular Interactions

Hydrogen Bond Patterns ()

  • The target compound’s 4-ethoxy group can participate in C–H⋯O interactions, similar to the m-toluidine derivative (I) in . However, the 2-methoxyethyl chain may introduce steric hindrance, reducing intermolecular hydrogen bonding compared to smaller substituents like methylphenyl .

Data Tables

Table 2: Crystallographic and Hydrogen Bonding Features

Compound Intermolecular Interactions Conformational Rigidity Evidence ID
Target Compound Potential C–H⋯O (ethoxy group) Moderate -
4-Chlorophenylmethyleneamino Derivative Intramolecular N–H⋯N High
N-(3-Methylphenyl) Derivative C–H⋯O, Intermolecular Moderate

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